3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
The compound “3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a 2H-chromen-2-one (a type of coumarin), a 1,2,4-oxadiazole ring, and a 2,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 2H-chromen-2-one moiety, a 1,2,4-oxadiazole ring, and a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the 2H-chromen-2-one moiety. Oxadiazoles are known to participate in various chemical reactions, including cycloadditions . The 2H-chromen-2-one moiety can undergo reactions typical of lactones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 2,4-dimethoxyphenyl group could influence its solubility and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
Background::- Anticancer Properties : Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis .
- Anti-inflammatory Activity : The compound’s anti-inflammatory effects have been explored, suggesting its potential in treating inflammatory diseases .
- Antioxidant Properties : Its antioxidant activity may contribute to cellular protection against oxidative stress .
Organic Synthesis and Catalysis
Background::- Ionic Organic Solids as Catalysts : Researchers have employed ionic organic solids (e.g., 1,3-bis(carboxymethyl)imidazolium chloride) as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology allowed the preparation of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one with moderate yield .
- Atom-Efficient Synthetic Protocol : The aza-Michael reaction, which this compound undergoes, is an efficient method for accessing β-aminocarbonyl derivatives, valuable precursors for bioactive compounds .
Agrochemicals and Pest Management
Applications::- Fungicides and Bactericides : Chromenone derivatives have been efficient components in fungicide, bactericide, and herbicide formulations .
Natural Product Synthesis
Applications::Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-12-7-8-13(16(10-12)24-2)17-20-18(26-21-17)14-9-11-5-3-4-6-15(11)25-19(14)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUYILGRWYBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
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